molecular formula C15H16F3NO3 B2638410 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2097858-15-4

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2638410
CAS No.: 2097858-15-4
M. Wt: 315.292
InChI Key: XUBDEKPTDDNQTC-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that features a cyclohexene ring, a trifluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and the trifluoromethoxybenzamide moiety. One common approach is to first synthesize the cyclohexene ring through a Birch reduction of anisole followed by acid hydrolysis . The trifluoromethoxybenzamide can be prepared by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, catalytic hydrogenation and oxidation reactions can be employed to produce the cyclohexene ring and the trifluoromethoxybenzamide moiety, respectively .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexene ring can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzamide moiety can produce an amine.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethoxy group and the benzamide moiety play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide
  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)22-12-6-4-11(5-7-12)13(20)19-10-14(21)8-2-1-3-9-14/h2,4-8,21H,1,3,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDEKPTDDNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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